molecular formula C8H15N3O B13276241 N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13276241
M. Wt: 169.22 g/mol
InChI Key: IRSCHWJMXFZINC-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-methoxypropan-2-yl acetate: This compound has a similar methoxypropan-2-yl group but differs in its overall structure and applications.

    1-(1-methoxypropan-2-yloxy)propan-2-ol: Another compound with a methoxypropan-2-yl group, but with different functional groups and properties.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3O/c1-7(6-12-3)9-8-4-5-11(2)10-8/h4-5,7H,6H2,1-3H3,(H,9,10)

InChI Key

IRSCHWJMXFZINC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=NN(C=C1)C

Origin of Product

United States

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